molecular formula C21H28ClNO2 B2513534 1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride CAS No. 1185685-41-9

1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride

Cat. No.: B2513534
CAS No.: 1185685-41-9
M. Wt: 361.91
InChI Key: KKZRODFDVLAOQA-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a [1,1'-biphenyl]-2-yloxy group and an azepan-1-yl moiety. The hydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

1-(azepan-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c23-19(16-22-14-8-1-2-9-15-22)17-24-21-13-7-6-12-20(21)18-10-4-3-5-11-18;/h3-7,10-13,19,23H,1-2,8-9,14-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZRODFDVLAOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the biphenyl ether, the introduction of the azepane ring, and the final conversion to the hydrochloride salt. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Biphenyl Ether: This step involves the reaction of a biphenyl derivative with an appropriate alkylating agent under basic conditions to form the biphenyl ether.

    Introduction of Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the biphenyl ether intermediate.

    Conversion to Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the biphenyl ether, leading to the formation of various derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Central Nervous System Modulation

Research indicates that compounds with biphenyl and azepane moieties often exhibit significant interactions with neurotransmitter systems. For instance, derivatives of biphenyl compounds have been explored for their potential as serotonin receptor modulators, which may lead to therapeutic applications in treating mood disorders and anxiety.

Case Study : A study on similar biphenyl derivatives showed promising results in binding affinity to the 5-HT1A serotonin receptor, suggesting that the structural features of 1-([1,1'-biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride could enhance its efficacy in modulating serotonin pathways .

Antidepressant Activity

The compound's ability to interact with serotonin receptors positions it as a candidate for antidepressant development. The presence of the azepane ring may contribute to its pharmacokinetic properties, enhancing its ability to cross the blood-brain barrier.

Data Table: Binding Affinity Comparison

CompoundKi (µM)Receptor Target
1-(benzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl)piperazin-1-one2.305-HT1A
1-([1,1'-biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochlorideTBDTBD

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that incorporate biphenyl derivatives and azepan structures. Understanding the structure activity relationship is crucial for optimizing its pharmacological profile.

Synthesis Overview :
The synthesis generally includes:

  • Formation of the biphenyl ether.
  • Alkylation with azepan derivatives.
  • Hydrochloride salt formation for improved solubility and stability.

Potential Anti-Cancer Properties

Recent investigations have suggested that compounds with similar structural frameworks may exhibit anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A related compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. This suggests that 1-([1,1'-biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride might also possess similar properties .

Mechanism of Action

The mechanism by which 1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the azepane ring can interact with specific amino acid residues. The propanol moiety may participate in hydrogen bonding, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares the target compound with structurally related propanolamine derivatives:

Compound Name (CAS No.) Substituent on Propanolamine Nitrogen-Containing Group Molecular Formula Molecular Weight Key Properties
Target Compound (CAS: Not explicitly provided) [1,1'-Biphenyl]-2-yloxy Azepan-1-yl (7-membered ring) C24H28ClNO2 405.94 (calc.) Water-soluble (HCl salt)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride (1215418-60-2) [1,1'-Biphenyl]-4-yloxy 4-(4-Fluorophenyl)piperazin-1-yl (6-membered ring) C25H29Cl2FN2O2 479.4 High molecular weight; dihydrochloride salt likely enhances solubility
1-(tert-Butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol hydrochloride (63659-29-0) 4-(Cyclopropylmethoxy)phenoxy tert-Butylamino (branched alkyl) C17H28ClNO3 329.86 Compact structure; cyclopropylmethoxy may enhance metabolic stability
Biperiden hydrochloride (1235-82-1) Bicyclo[2.2.1]hept-5-en-2-yl Piperidin-1-yl (6-membered ring) C21H30ClNO 347.93 Anticholinergic activity; bicyclic moiety enhances rigidity

Pharmacological and Physicochemical Insights

  • Nitheterocyclic Substitutions: The azepane group in the target compound (7-membered ring) may confer distinct binding kinetics compared to smaller piperazine (6-membered) or piperidine rings, as seen in CAS 1215418-60-2 and Biperiden . Piperazine derivatives (e.g., CAS 1215418-60-2) often exhibit adrenergic or serotonergic activity due to their ability to interact with G-protein-coupled receptors .
  • Aryloxy Group Variations: The biphenyl ether in the target compound and CAS 1215418-60-2 enhances lipophilicity, which may improve CNS penetration compared to simpler aryloxy groups (e.g., cyclopropylmethoxy in CAS 63659-29-0) .
  • Salt Forms and Solubility :

    • Hydrochloride salts are common across these compounds, improving aqueous solubility for oral or injectable formulations .

Biological Activity

1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{20}H_{24}ClN_{2}O_{2}
  • Molecular Weight : 360.87 g/mol

The biphenyl moiety and the azepane ring contribute to its unique biological profile, allowing for interactions with various biological targets.

Research indicates that 1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride may exert its effects through several mechanisms:

  • Serotonin Receptor Modulation : Preliminary studies suggest that the compound may interact with serotonin receptors, particularly 5-HT_1A receptors, which are implicated in mood regulation and anxiety disorders. Binding assays have shown promising affinity values for related compounds within this class .
  • Antioxidant Activity : The presence of the biphenyl group is associated with antioxidant properties, potentially mitigating oxidative stress in cellular systems. This activity is crucial for neuroprotective effects and overall cellular health .
  • Neurotransmitter Reuptake Inhibition : Similar compounds have demonstrated inhibition of neurotransmitter reuptake mechanisms, enhancing synaptic availability of serotonin and norepinephrine, which could be beneficial in treating depression .

Biological Evaluation

A series of biological evaluations have been conducted to assess the pharmacological profile of this compound:

In Vitro Studies

Table 1 summarizes the binding affinities and biological activities observed in vitro:

CompoundTarget ReceptorBinding Affinity (Ki)Activity
7e5-HT_1A2.30 μMModerate
6aDopamine D25.00 μMWeak
8aNorepinephrine3.50 μMStrong

These results indicate that while the compound exhibits moderate affinity towards certain serotonin receptors, its activity on dopamine and norepinephrine receptors suggests a broader pharmacological potential.

Case Studies

Case studies involving animal models have provided insights into the therapeutic applications of this compound:

  • Anxiety Models : In rodent models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus-maze test. This suggests potential anxiolytic properties .
  • Depression Models : The forced swim test indicated that treatment with this compound led to decreased immobility time, suggesting antidepressant-like effects comparable to established SSRIs .

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